A Technical Guide to Fmoc-Arg(Z)2-OH: Structure, Properties, and Application in Peptide Synthesis
A Technical Guide to Fmoc-Arg(Z)2-OH: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Arg(Z)2-OH is a protected amino acid derivative that serves as a critical building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1] This guide provides a comprehensive overview of its chemical structure, properties, and a detailed protocol for its application in synthesizing complex peptides. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection, combined with two benzyloxycarbonyl (Z) groups for the side-chain guanidinium function of arginine, offers a robust strategy for the controlled assembly of peptide chains.[1][2] This derivative is particularly valuable in the development of bioactive peptides and peptide-based therapeutics.[1][2]
Chemical Structure and Molecular Formula
Fmoc-Arg(Z)2-OH is an arginine derivative where the alpha-amino group is protected by an Fmoc group, and both guanidino nitrogens on the side chain are protected by benzyloxycarbonyl (Z) groups. This dual protection of the side chain enhances stability and prevents unwanted reactions during peptide synthesis.[2]
Molecular Formula: C37H36N4O8[2][3][4][5]
Full Chemical Name: Nα-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Nδ,Nω-bis((benzyloxy)carbonyl)-L-arginine[6]
Chemical Structure:
Physicochemical Properties
The following table summarizes the key quantitative data for Fmoc-Arg(Z)2-OH.
| Property | Value | References |
| Molecular Weight | 664.72 g/mol | [1][2][6][7] |
| Molecular Formula | C37H36N4O8 | [1][2][3][4][7] |
| CAS Number | 1094617-45-4 | [1][2][6][7] |
| Appearance | White to off-white powder | [1][2] |
| Purity | ≥95% | [2] |
| Storage Conditions | ≤ -15 °C | [2][7] |
Experimental Protocol: Incorporation of Fmoc-Arg(Z)2-OH in Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of Fmoc-Arg(Z)2-OH into a peptide sequence using manual or automated solid-phase peptide synthesis with Fmoc/tBu chemistry.
1. Resin Swelling:
-
Swell the appropriate solid support resin (e.g., Wang resin, Rink amide resin) with a free N-terminal amine in N,N-dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes to initiate the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (4-6 times) to remove all traces of piperidine and the cleaved Fmoc-adduct. A ninhydrin test can be performed to confirm the presence of a free primary amine.
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Arg(Z)2-OH (2-4 equivalents relative to the resin substitution) in DMF.
-
Add a suitable activating agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and an additive like HOBt (Hydroxybenzotriazole) or OxymaPure® (2-4 equivalents).
-
Add a base, typically N,N-diisopropylethylamine (DIEA) (4-8 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated Fmoc-Arg(Z)2-OH solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature to facilitate the coupling reaction. The reaction can be monitored for completion using a ninhydrin test.
4. Washing:
-
After the coupling reaction is complete, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (4-6 times) to remove any unreacted reagents and byproducts.
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
6. Final Cleavage and Deprotection:
-
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the two Z groups on the arginine side chain) are removed. This is typically achieved by treating the resin-bound peptide with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
Workflow and Pathway Diagrams
The following diagrams illustrate the key processes involved in the use of Fmoc-Arg(Z)2-OH in peptide synthesis.
Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-Arg(Z)2-OH.
Caption: Logical Relationship of Fmoc-Arg(Z)2-OH Components and its Primary Application.
References
- 1. CAS 1094617-45-4: Fmoc-Arg(Z)2-OH | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. usbio.net [usbio.net]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. Fmoc-Arg(Z)2-OH | C37H36N4O8 | CID 10556342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1094617-45-4 Fmoc-Arg(Z)2-OH | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]
- 7. peptart.ch [peptart.ch]
